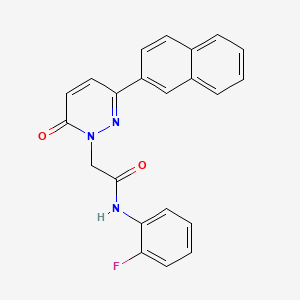

N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c23-18-7-3-4-8-20(18)24-21(27)14-26-22(28)12-11-19(25-26)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWDHRASNGOBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a fluorophenyl group, a naphthalenic moiety, and a pyridazinone core, which contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antitumor Activity : Compounds containing naphthalene and pyridazine derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, studies have reported that certain pyridazine derivatives can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

- Antimicrobial Activity : The presence of fluorine in aromatic compounds often enhances their antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential for further exploration in this area .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, some derivatives have shown inhibition against α-l-fucosidases, which are implicated in various malignancies .

The biological activity of this compound is likely mediated through several mechanisms:

- Binding Affinity : Molecular docking studies suggest that the compound exhibits strong binding affinity to estrogen receptors (Erα), which are critical in breast cancer development. The binding affinity was reported at −10.61 kcal/mol with a Ki value of 16.71 nM .

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells, which can trigger apoptosis .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- In Vitro Studies : Research has demonstrated that derivatives with similar scaffolds exhibit significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). These studies utilized MTT assays to assess cell viability and showed promising results for further development .

- In Vivo Evaluations : While in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound. Current research emphasizes the need for comprehensive animal model studies to validate efficacy and pharmacokinetics .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

The compound N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| XLogP3-AA | 1.6 |

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit specific cancer cell lines, showcasing significant cytotoxicity in vitro. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving bioavailability and targeting capabilities.

Antioxidant Activity

Recent studies have explored the antioxidant properties of this compound. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound exhibits considerable antioxidant activity, which may contribute to its therapeutic effects in various conditions, including diabetes and neurodegenerative disorders.

Antidiabetic Potential

The compound has also shown promise in the treatment of diabetes. In studies assessing its effects on α-glucosidase and α-amylase enzymes, it was found to possess inhibitory activity, suggesting a role in managing postprandial blood glucose levels. This aligns with the growing interest in developing multifaceted therapeutic agents for diabetes management.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into its mechanism of action and potential interactions with critical proteins involved in disease pathways.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the antitumor efficacy of this compound against breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls, suggesting its potential as a lead compound for further development.

Case Study 2: Antioxidant Effects

Another research article focused on the antioxidant properties of this compound through various assays measuring its ability to reduce oxidative stress markers in cellular models. The findings demonstrated that it significantly lowered levels of reactive oxygen species (ROS), supporting its use as a protective agent against oxidative damage.

Comparison with Similar Compounds

Core Heterocycle Modifications

Pyridazinone Derivatives:

- Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The bromophenyl and methoxy groups enhance receptor specificity compared to non-substituted analogs .

Pyrazinone/Pyrimidine Analogs:

- N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-{3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1(2H)-yl}acetamide (): Substitutes pyridazinone with a pyrazinone core. Features a difluoro-phenylethylamino group, which may enhance lipophilicity and blood-brain barrier penetration.

Substituent Variations on the Aromatic Rings

Fluorophenyl vs. Trifluoromethylphenyl :

- 2-(6-Oxo-3-phenylpyridazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 898132-80-4): Replaces 2-fluorophenyl with a 2-(trifluoromethyl)phenyl group. Key Difference: The target’s 2-fluorophenyl group offers steric hindrance without the extreme electronegativity of CF₃, balancing receptor binding and solubility .

Naphthalen-2-yl vs. Naphthalen-1-yl :

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():

- Substitutes naphthalen-2-yl with naphthalen-1-yl.

- Crystal structure analysis reveals a dihedral angle of 60.5° between the naphthalene and chlorophenyl rings, influencing conformational flexibility.

- Key Difference : The target’s naphthalen-2-yl group may adopt a distinct orientation, altering π-π stacking interactions in biological targets .

Functional Group Additions/Omissions

Nitro vs. Fluoro Substituents :

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (Compound 6b, ): Incorporates a nitro group (NO₂) at the phenyl ring. Exhibits strong IR absorption at 1504 cm⁻¹ (NO₂ asymmetric stretch) and reduced solubility due to polarity. Key Difference: The target’s fluorine substituent avoids the metabolic instability associated with nitro groups, improving pharmacokinetics .

Acetamidophenyl Extension :

- N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 941930-35-4): Adds a 4-acetamidophenyl group, increasing molecular weight to 412.44 g/mol. The acetamido group may enhance water solubility via hydrogen bonding.

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions starting with pyridazinone core formation, followed by coupling with fluorophenyl and naphthyl substituents. Key steps include:

- Amide coupling : Reacting 2-fluorophenylamine with the pyridazinone-acetic acid intermediate under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C improve regioselectivity .

- Purity monitoring : Use TLC and HPLC to track intermediates, with final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing this compound, and what are their limitations?

- NMR spectroscopy : 1H/13C NMR confirms substituent positions but may struggle with fluorine coupling effects due to the fluorophenyl group .

- Mass spectrometry (HRMS) : Validates molecular weight but requires high purity to avoid adduct interference .

- X-ray crystallography : Resolves 3D structure but depends on obtaining high-quality single crystals, which is challenging for flexible acetamide derivatives .

Q. How does the fluorophenyl group influence the compound’s chemical stability and reactivity?

The electron-withdrawing fluorine atom enhances electrophilic reactivity at the acetamide carbonyl, facilitating nucleophilic substitutions. However, it may also reduce solubility in aqueous media, necessitating co-solvents (e.g., DMSO) in biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity across studies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Structural analogs : Compare activity of derivatives (e.g., chloro- vs. methoxy-substituted phenyl groups) to isolate substituent effects .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinase inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

- Core modifications : Replace pyridazinone with pyridine or pyrimidine to assess impact on bioactivity .

- Substituent scanning : Synthesize analogs with para- vs. ortho-fluorophenyl groups to evaluate steric/electronic effects .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR .

Q. What crystallographic challenges arise during structural determination, and how can they be addressed?

- Disorder in naphthyl groups : Use SHELXL’s PART instruction to model disordered regions .

- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .

- Twinned crystals : Apply twin refinement protocols in programs like PLATON .

Methodological Considerations

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

- Kinetic studies : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., using Stern-Volmer plots) to confirm binding .

Q. What in silico tools are recommended for predicting metabolic pathways and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.